Olodaterol hydrochloride is a novel therapeutic agent that has garnered significant attention in the management of pulmonary obstructive diseases such as chronic obstructive pulmonary disease (COPD) and asthma. As a long-acting β2-adrenoceptor (β2-AR) agonist, olodaterol offers the promise of improved bronchodilation with a once-daily dosing regimen, which could enhance patient compliance and overall treatment outcomes246.
In the field of allergic asthma, olodaterol has demonstrated efficacy in providing bronchoprotection and enhancing the effects of other bronchodilators like tiotropium. Studies in guinea pig models of allergic asthma have shown that olodaterol, both alone and in combination with tiotropium, can significantly inhibit allergen-induced asthmatic reactions and airway hyper-responsiveness without affecting inflammatory cell infiltration in the airways1.
Olodaterol has been extensively studied in COPD, where it has been found to improve lung function and quality of life in patients. Clinical trials have shown that olodaterol provides statistically significant increases in trough forced expiratory volume in 1 second (FEV1) compared to placebo, with a clear dose-response relationship observed. The drug is well-tolerated, with no dose-dependent safety effects reported4. Moreover, olodaterol has been evaluated in combination with tiotropium, showing enhanced bronchodilation and improved exercise endurance compared to monotherapies or placebo910.
Population pharmacokinetic modeling has been used to describe the plasma and urine pharmacokinetics of olodaterol after intravenous administration and oral inhalation in healthy volunteers. The findings suggest that a significant proportion of the pulmonary bioavailable fraction of olodaterol has an extended pulmonary residence time, which was not anticipated based on its physicochemical properties3. Safety profiles indicate that olodaterol is comparable to placebo in terms of adverse events, including cardiac events, which are of particular concern for β2-agonists6.
Olodaterol hydrochloride is synthesized from commercially available starting materials, including acetophenone derivatives. It falls under the category of beta-adrenergic agonists, specifically designed for respiratory therapy. The compound is marketed under the brand name Striverdi Respimat and is typically delivered via inhalation to ensure targeted action in the lungs .
The synthesis of olodaterol hydrochloride involves a multi-step process that can be summarized as follows:
The temperature during reactions is typically maintained between 0 °C and 120 °C, with specific steps optimized for conditions around 25 °C to 60 °C to maximize yield and purity .
The molecular formula for olodaterol hydrochloride is with a molecular weight of approximately 422.9 g/mol. The structure features a chiral center, with the active form being the R-enantiomer. The compound is characterized by a complex bicyclic structure that includes a benzoxazine moiety, which is critical for its biological activity .
Olodaterol undergoes several key chemical reactions during its synthesis:
These reactions are monitored using techniques such as thin-layer chromatography to ensure completion and purity at each stage.
Olodaterol exerts its therapeutic effects by activating beta-2 adrenergic receptors located on bronchial smooth muscle cells. This activation leads to:
The pharmacodynamic profile indicates a rapid onset of action following inhalation, making it effective in managing acute symptoms associated with COPD.
Olodaterol hydrochloride appears as a white to off-white crystalline powder that is non-hygroscopic. It exhibits slight solubility in water (approximately 1.1 mg/ml) but is more soluble in organic solvents such as ethanol and methanol .
Key chemical properties include:
The stability profile has been validated through rigorous testing during manufacturing processes to ensure consistent quality across batches .
Olodaterol hydrochloride is primarily utilized in:
Research continues into potential applications beyond COPD, exploring its effects on other respiratory conditions due to its bronchodilatory properties .
CAS No.: 301357-87-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 466-43-3